molecular formula C8H3BrF2 B13120079 5-Bromo-2-ethynyl-1,3-difluorobenzene

5-Bromo-2-ethynyl-1,3-difluorobenzene

Cat. No.: B13120079
M. Wt: 217.01 g/mol
InChI Key: QBIALFGNFKGIKH-UHFFFAOYSA-N
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Description

5-Bromo-2-ethynyl-1,3-difluorobenzene is an aromatic compound characterized by the presence of a bromine atom, an ethynyl group, and two fluorine atoms on a benzene ring. This compound is known for its unique chemical and physical properties, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethynyl-1,3-difluorobenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: it is likely that similar electrophilic aromatic substitution reactions are employed on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-ethynyl-1,3-difluorobenzene can undergo various types of reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through halogen-metal exchange reactions with strong organometallic reagents.

    Coupling Reactions: The ethynyl group allows for potential coupling with aryl or vinyl halides under Sonogashira coupling conditions to form extended conjugated systems.

Common Reagents and Conditions:

    Halogen-Metal Exchange: Strong organometallic reagents such as butyllithium.

    Sonogashira Coupling: Palladium catalysts and copper co-catalysts in the presence of a base.

Major Products:

    Substitution Reactions: Various substituted benzene derivatives.

    Coupling Reactions:

Scientific Research Applications

5-Bromo-2-ethynyl-1,3-difluorobenzene is extensively used in scientific research due to its unique properties. Some of its applications include:

    Organic Synthesis: As a precursor for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.

    Material Science: Utilized in the synthesis of materials with specific electronic properties.

Mechanism of Action

There is currently no detailed information on the mechanism of action of 5-Bromo-2-ethynyl-1,3-difluorobenzene in biological systems. its chemical reactivity suggests that it can interact with various molecular targets through electrophilic aromatic substitution and coupling reactions.

Comparison with Similar Compounds

  • 2-Bromo-5-ethynyl-1,3-difluorobenzene
  • 1-Bromo-3,5-difluorobenzene
  • 4-Bromo-2,6-difluorobenzene

Comparison: The ethynyl group allows for coupling reactions, while the fluorine atoms enhance the compound’s stability and electronic properties .

Properties

Molecular Formula

C8H3BrF2

Molecular Weight

217.01 g/mol

IUPAC Name

5-bromo-2-ethynyl-1,3-difluorobenzene

InChI

InChI=1S/C8H3BrF2/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4H

InChI Key

QBIALFGNFKGIKH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=C1F)Br)F

Origin of Product

United States

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